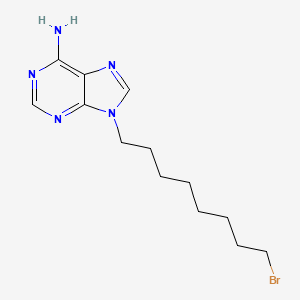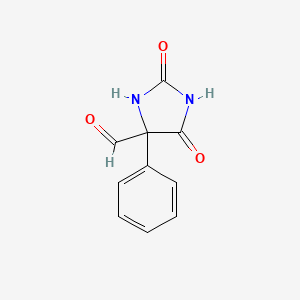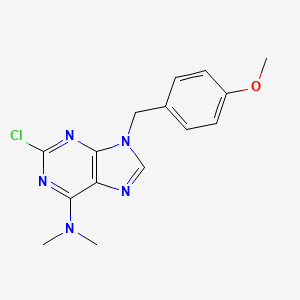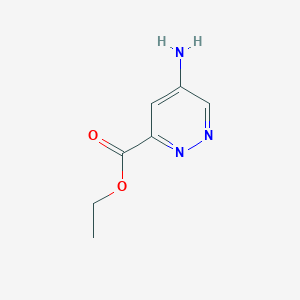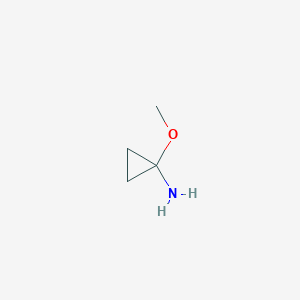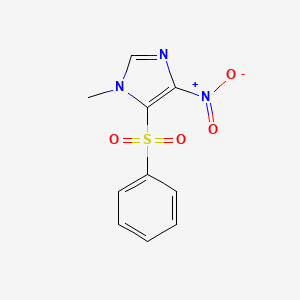![molecular formula C14H16N2O2S B12936123 Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate CAS No. 139062-36-5](/img/structure/B12936123.png)
Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate is a compound that combines the structural features of indole and thiazolidine. Indole is a significant heterocyclic system found in many natural products and drugs, known for its biological activities . Thiazolidine, on the other hand, is a five-membered ring containing both sulfur and nitrogen atoms, which is also known for its biological relevance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate typically involves the reaction of indole derivatives with thiazolidine-4-carboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
化学反应分析
Types of Reactions
Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or thiazolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Thiazolidine Derivatives: Compounds such as thiazolidinediones, used in diabetes treatment
Uniqueness
Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate is unique due to its combined structural features of indole and thiazolidine, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
属性
CAS 编号 |
139062-36-5 |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC 名称 |
methyl 2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2S/c1-18-14(17)12-8-19-13(16-12)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,12-13,15-16H,6,8H2,1H3 |
InChI 键 |
KXYVYUDOHXGERI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CSC(N1)CC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


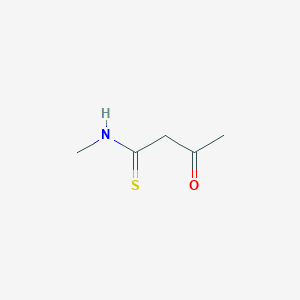
![tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12936048.png)

![2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12936063.png)
![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)
